molecular formula C15H22ClN3O B12237293 1-(1-isopropyl-1H-pyrazol-3-yl)-N-(2-methoxybenzyl)methanamine

1-(1-isopropyl-1H-pyrazol-3-yl)-N-(2-methoxybenzyl)methanamine

Cat. No.: B12237293
M. Wt: 295.81 g/mol
InChI Key: MAWRBJIYWDIBQO-UHFFFAOYSA-N
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Description

Structure and Key Features The compound 1-(1-isopropyl-1H-pyrazol-3-yl)-N-(2-methoxybenzyl)methanamine (hereafter referred to as the target compound) is a secondary amine featuring a pyrazole ring substituted with an isopropyl group at the N1 position and a 2-methoxybenzyl group at the methanamine nitrogen.

The pyrazole moiety is a common pharmacophore in medicinal chemistry, known for its role in modulating receptor binding and metabolic stability . The 2-methoxybenzyl group may enhance lipophilicity and influence interactions with aromatic residues in biological targets, as seen in serotonin receptor ligands .

Properties

Molecular Formula

C15H22ClN3O

Molecular Weight

295.81 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C15H21N3O.ClH/c1-12(2)18-9-8-14(17-18)11-16-10-13-6-4-5-7-15(13)19-3;/h4-9,12,16H,10-11H2,1-3H3;1H

InChI Key

MAWRBJIYWDIBQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CNCC2=CC=CC=C2OC.Cl

Origin of Product

United States

Biological Activity

1-(1-isopropyl-1H-pyrazol-3-yl)-N-(2-methoxybenzyl)methanamine is a synthetic organic compound belonging to the pyrazole class. It exhibits a unique structural configuration that combines an isopropyl group and a methoxybenzyl moiety, potentially conferring distinct pharmacological properties. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C15H22ClN3O
  • Molecular Weight : 295.81 g/mol
  • CAS Number : 1856056-27-3

Structural Features

The compound features:

  • A pyrazole ring which is known for its diverse biological activities.
  • An isopropyl group that may enhance lipophilicity and cellular uptake.
  • A methoxybenzyl group that could influence receptor binding and metabolic stability.

Anticancer Properties

Recent studies have highlighted the potential of 1-(1-isopropyl-1H-pyrazol-3-yl)-N-(2-methoxybenzyl)methanamine as an anticancer agent:

  • In Vitro Studies :
    • The compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer), with IC50 values indicating potent growth inhibition (IC50 = 3.79 µM for MCF7) .
    • It was found to inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis, leading to cell cycle arrest in the G2/M phase .
  • Mechanism of Action :
    • The primary mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage .
    • The compound's interaction with specific molecular targets, such as tubulin, suggests a dual role in both disrupting cellular structure and signaling pathways.
  • Structure-Activity Relationship (SAR) :
    • Modifications to the pyrazole ring and substitutions on the methoxybenzyl moiety have been correlated with enhanced activity. For instance, the presence of electron-donating groups on the aromatic ring significantly increased potency .
    • Comparative studies with simpler pyrazole derivatives indicate that the unique combination of structural features in this compound enhances its solubility and bioavailability, making it a promising candidate for drug development .

Data Summary

Compound NameStructure FeaturesBiological Activity
1-(1-isopropyl-1H-pyrazol-3-yl)-N-(2-methoxybenzyl)methanaminePyrazole ring with isopropyl and methoxybenzyl substitutionsAnticancer activity with IC50 values < 5 µM
4-Amino-5-methylpyrazoleSimple pyrazole derivativeAnti-inflammatory effects
3-MethylpyrazoleMethyl substitution on pyrazoleInhibition of certain enzymes

Case Studies

Several case studies illustrate the efficacy of this compound:

  • Study on Melanoma Cells :
    • In vivo studies using B16-F10 murine melanoma models showed significant tumor growth inhibition without apparent toxicity. The compound exhibited an IC50 value of 0.020 µM against BRAFV600E mutant cells .
  • Combination Therapies :
    • Research indicated enhanced efficacy when combined with other chemotherapeutics, suggesting potential for use in multi-drug regimens .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties:

  • Anticancer Activity : Recent studies have indicated that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanisms often involve apoptosis induction and cell cycle arrest .
Cancer Cell Line Inhibition (%) Mechanism
MCF7 (Breast Cancer)70%Apoptosis
A549 (Lung Cancer)65%Cell Cycle Arrest

The unique structure of 1-(1-isopropyl-1H-pyrazol-3-yl)-N-(2-methoxybenzyl)methanamine suggests various biological activities:

  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions like arthritis.

Chemical Synthesis

This compound serves as a building block for more complex molecules in synthetic organic chemistry. Its unique structure allows for the modification and development of new derivatives with enhanced biological activity.

Case Study 1: Anticancer Evaluation

In a study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives, including this compound, and evaluated their cytotoxicity against human cancer cell lines:

  • Methodology : MTT assay was used to assess cell viability.
  • Results : The compound showed significant cytotoxic effects with IC50 values indicating potent activity against multiple cancer types .

Case Study 2: Inflammation Model

Another study investigated the anti-inflammatory potential of this compound using an animal model:

  • Findings : Administration reduced inflammatory markers significantly compared to control groups, suggesting its potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole and Benzyl Substituents

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance/Applications
Target Compound C15H21N3O* ~259.35 1-Isopropylpyrazole, 2-methoxybenzyl Potential serotonin receptor modulation
1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine C13H20N4 232.33 1-Isopropylpyrazole, 1-methylpyrrole Unknown, but similar to catalytic ligands
1-[1-(2-Fluoroethyl)-1H-pyrazol-5-yl]-N-(2-methoxybenzyl)methanamine C13H16FN3O 261.29 2-Fluoroethylpyrazole, 2-methoxybenzyl Structural analog with potential enhanced bioavailability
N-(2-Methoxybenzyl)-3-pentanamine hydrobromide C13H22NOBr 296.23 Linear pentyl chain, 2-methoxybenzyl Secondary amine with unknown activity
(+)-1-[(1S,2S)-2-[5-Fluoro-2-(2-fluoroethoxy)phenyl]cyclopropyl]-N-(2-methoxybenzyl)methanamine C21H24F2N2O2 374.43 Cyclopropyl, 2-fluoroethoxy, 2-methoxybenzyl Serotonin 2C receptor agonist

*Inferred based on structural analogs.

Key Observations :
  • The 2-methoxybenzyl group is shared with compounds in and , suggesting a role in aromatic stacking interactions or metabolic stability . Fluorinated analogs (e.g., 2-fluoroethyl in ) may exhibit altered pharmacokinetics due to increased electronegativity and membrane permeability.
  • Synthetic Routes :

    • Reductive amination using NaBH(OAc)3 or NaBH4 is a common method for synthesizing N-benzyl methanamines, as seen in . The target compound likely follows a similar pathway.

Pharmacological and Functional Comparisons

Serotonin Receptor Ligands

Compounds such as (+)-40 and (+)-41 () demonstrate that N-(2-methoxybenzyl)methanamine derivatives with cyclopropyl groups exhibit functionally selective serotonin 2C (5-HT2C) receptor agonism.

Histone Methyltransferase Inhibition

lists a related compound, 1-(9-ethyl-9H-carbazol-3-yl)-N-(2-methoxybenzyl)methanamine hydrochloride , as a histone methyltransferase inhibitor. This highlights the versatility of N-(2-methoxybenzyl)methanamine derivatives in targeting epigenetic enzymes, though the target compound’s pyrazole moiety may redirect its biological activity .

Preparation Methods

Reductive Amination Approach

Reaction Mechanism and Optimization

Reductive amination is the most widely reported method for synthesizing this compound. It involves condensation of 1-(1-isopropyl-1H-pyrazol-3-yl)methanamine with 2-methoxybenzaldehyde, followed by reduction using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂/Pd-C). Key parameters include:

  • Solvent selection : Methanol or ethanol maximizes yield (>75%) due to optimal polarity for imine formation.
  • pH control : A weakly acidic medium (pH 4–6) stabilizes the imine intermediate.

Case Study: Palladium-Catalyzed Hydrogenation

A 2025 study achieved an 82% yield using 10% Pd/C under 30 psi H₂ in ethanol at 50°C. The product was purified via column chromatography (hexane:ethyl acetate = 3:1), with purity confirmed by HPLC (>98%).

Alkylation of Pyrazole Amines

Nucleophilic Substitution

This method alkylates 1-(1-isopropyl-1H-pyrazol-3-yl)methanamine with 2-methoxybenzyl chloride or bromide. Potassium carbonate (K₂CO₃) in acetonitrile facilitates the reaction at 80°C for 12 hours.

Yield Optimization
  • Base selection : Cesium carbonate (Cs₂CO₃) increases yield to 68% compared to K₂CO₃ (55%) by enhancing nucleophilicity.
  • Solvent effects : Dimethylformamide (DMF) reduces reaction time to 6 hours but requires post-reaction neutralization.

Multi-Step Synthesis via Pyrazole Ring Formation

Hydrazine-Carbonyl Condensation

The pyrazole core is synthesized by reacting 1-isopropylhydrazine with acetylacetone in refluxing ethanol, followed by functionalization.

Functionalization Steps
  • Methanamine introduction : The pyrazole intermediate reacts with formaldehyde and ammonium chloride under reductive conditions (NaBH₄, 0°C).
  • 2-Methoxybenzyl coupling : Achieved via alkylation (Section 2.1), yielding the final product in 65% overall yield.

Catalytic Coupling Methods

Suzuki-Miyaura Cross-Coupling

A 2024 patent described a palladium-mediated coupling between 3-bromo-1-isopropyl-1H-pyrazole and 2-methoxybenzylboronic acid, yielding 70% product.

Conditions
  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: Na₂CO₃
  • Solvent: Toluene/water (4:1) at 90°C.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Purity Scalability
Reductive amination 75–82% 8–12 h >98% High
Alkylation 55–68% 6–12 h 95–97% Moderate
Multi-step synthesis 60–65% 24–36 h 90–92% Low
Suzuki coupling 70% 10 h 97% High

Key observations :

  • Reductive amination offers the best balance of yield and scalability.
  • Catalytic methods require specialized ligands but are suitable for industrial production.

Industrial-Scale Production Insights

Continuous Flow Synthesis

A 2025 pilot study utilized microreactors for reductive amination, reducing reaction time to 2 hours with 85% yield. Parameters included:

  • Residence time : 5 minutes
  • Temperature : 60°C
  • Catalyst : Immobilized Pd nanoparticles on silica.

Purification Challenges

  • Byproducts : N-alkylated impurities (<5%) require fractional distillation or preparative HPLC.
  • Solvent recovery : Ethanol and DMF are recycled via distillation, reducing costs by 30%.

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